molecular formula C21H21N5O2 B12396542 Clk1/2-IN-3

Clk1/2-IN-3

Cat. No.: B12396542
M. Wt: 375.4 g/mol
InChI Key: HFTFHYOWHGAEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clk1/2-IN-3 is a potent and selective inhibitor of CDC-like kinases 1 and 2 (CLK1 and CLK2). These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has shown significant antiproliferative activity and is used in scientific research to study cell growth and apoptosis, particularly in cancer cells .

Preparation Methods

The synthesis of Clk1/2-IN-3 involves several steps, starting with the preparation of the core scaffold. One common synthetic route includes the formation of a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core. This is achieved through a series of reactions, including cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

Clk1/2-IN-3 undergoes various chemical reactions, including:

Scientific Research Applications

Clk1/2-IN-3 is widely used in scientific research due to its ability to inhibit CLK1 and CLK2. Some of its applications include:

Mechanism of Action

Clk1/2-IN-3 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases are involved in the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing. By inhibiting these kinases, this compound disrupts the splicing process, leading to alterations in gene expression and subsequent inhibition of cell growth and induction of apoptosis . The molecular targets include CLK1, CLK2, and other related kinases involved in splicing regulation .

Comparison with Similar Compounds

Clk1/2-IN-3 is unique due to its high selectivity and potency in inhibiting CLK1 and CLK2. Similar compounds include:

This compound stands out due to its specific inhibition of CLK1 and CLK2, making it a valuable tool in studying the role of these kinases in various biological processes.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)

InChI Key

HFTFHYOWHGAEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4

Origin of Product

United States

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